molecular formula C14H14N2OS B11194202 N-{[4-(4-Methyl-1,3-thiazol-2-YL)phenyl]methyl}prop-2-enamide

N-{[4-(4-Methyl-1,3-thiazol-2-YL)phenyl]methyl}prop-2-enamide

Cat. No.: B11194202
M. Wt: 258.34 g/mol
InChI Key: MRAMBFZCKNWSGO-UHFFFAOYSA-N
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Description

N-{[4-(4-Methyl-1,3-thiazol-2-YL)phenyl]methyl}prop-2-enamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-Methyl-1,3-thiazol-2-YL)phenyl]methyl}prop-2-enamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with 4-(bromomethyl)benzaldehyde under basic conditions to form the intermediate compound. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-Methyl-1,3-thiazol-2-YL)phenyl]methyl}prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[4-(4-Methyl-1,3-thiazol-2-YL)phenyl]methyl}prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(4-Methyl-1,3-thiazol-2-YL)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound may also modulate biochemical pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-Methyl-1,3-thiazol-2-YL)phenyl]methyl}prop-2-enamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the prop-2-enamide group.

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

N-[[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]prop-2-enamide

InChI

InChI=1S/C14H14N2OS/c1-3-13(17)15-8-11-4-6-12(7-5-11)14-16-10(2)9-18-14/h3-7,9H,1,8H2,2H3,(H,15,17)

InChI Key

MRAMBFZCKNWSGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)CNC(=O)C=C

Origin of Product

United States

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